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Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625 Get Quote

Technical Support Center: Atto 390 Protein
Labeling
This guide provides researchers, scientists, and drug development professionals with detailed

protocols and troubleshooting advice for determining the optimal dye-to-protein ratio when

labeling with Atto 390 NHS ester.

Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dye-to-protein molar ratio for labeling with Atto 390
NHS ester?

A1: The optimal ratio is protein-dependent and often requires empirical determination.[1][2]

However, a general starting point is a 2-fold molar excess of Atto 390 NHS ester to your

protein.[1] For larger proteins like antibodies, a higher initial molar excess of at least 4:1 is

recommended, and this can be increased up to 15:1 to enhance fluorescence intensity.[1] It is

advisable to test a range of ratios to find the optimal degree of labeling for your specific protein

and application.[1]

Q2: How do I calculate the Degree of Labeling (DOL) for my Atto 390-protein conjugate?

A2: The Degree of Labeling (DOL), or dye-to-protein ratio, can be determined using

absorbance spectroscopy. You will need to measure the absorbance of your purified conjugate
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at 280 nm (for the protein) and at the absorbance maximum of Atto 390 (λabs = 390 nm). The

DOL is calculated using the Beer-Lambert law.

The formula to calculate the DOL is:

Where:

A_max is the absorbance of the conjugate at 390 nm.

A_280 is the absorbance of the conjugate at 280 nm.

ε_prot is the molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).

ε_dye is the molar extinction coefficient of Atto 390 at 390 nm (2.4 x 10⁴ M⁻¹cm⁻¹).

CF_280 is the correction factor for the dye's absorbance at 280 nm (for Atto 390, CF_280 =

0.09).

Q3: What are the critical buffer conditions for successful labeling?

A3: The labeling reaction with Atto 390 NHS ester is most efficient at a pH between 8.0 and

9.0. A commonly recommended buffer is 0.1 M sodium bicarbonate buffer at pH 8.3. It is crucial

that the protein solution is free of any amine-containing substances like Tris, glycine, or

ammonium salts, as these will compete with the protein for reaction with the NHS ester, thereby

reducing labeling efficiency. If your protein is in a Tris-based buffer, it should be dialyzed

against a suitable buffer like PBS before labeling.

Q4: What can cause low labeling efficiency?

A4: Several factors can lead to low labeling efficiency:

Incorrect pH: The pH of the reaction buffer should be between 8.0 and 9.0 to ensure the

primary amines on the protein are deprotonated and reactive.

Presence of competing amines: Buffers containing Tris, glycine, or ammonium salts will

interfere with the labeling reaction.
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Low protein concentration: Protein concentrations below 2 mg/mL can decrease labeling

efficiency.

Hydrolyzed dye: Atto 390 NHS ester is moisture-sensitive and can hydrolyze, becoming

non-reactive. Always use anhydrous, amine-free DMF or DMSO to dissolve the dye and

prepare the solution immediately before use.

Insufficient molar excess of dye: The initial dye-to-protein ratio may be too low for your

specific protein.
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Problem Possible Cause(s) Recommended Solution(s)

Low or No Fluorescence

Signal

* Low Degree of Labeling

(DOL). * Protein degradation. *

Fluorescence quenching due

to over-labeling.

* Increase the molar excess of

Atto 390 NHS ester in the

labeling reaction. * Confirm

protein integrity before and

after labeling using SDS-

PAGE. * Optimize the DOL by

testing a range of dye-to-

protein ratios; for antibodies, a

DOL between 2 and 10 is often

optimal.

Protein Precipitation During or

After Labeling

* High Degree of Labeling can

increase protein

hydrophobicity and lead to

aggregation. * The protein may

be unstable in the labeling

buffer.

* Reduce the molar excess of

the dye in the labeling

reaction. * Perform the labeling

reaction at a lower temperature

(e.g., 4°C) for a longer

duration. * Ensure the labeling

buffer is optimized for your

protein's stability.

Non-Specific Staining or High

Background

* Unconjugated (free) dye has

not been sufficiently removed.

* The conjugate is aggregated.

* Over-labeled protein is

causing non-specific binding.

* Purify the conjugate using gel

filtration (e.g., Sephadex G-25)

or extensive dialysis to remove

all free dye. * Centrifuge the

conjugate solution to pellet any

aggregates before use. *

Reduce the dye-to-protein ratio

during the labeling reaction to

achieve a lower DOL.

Inconsistent Labeling Results * Variability in the activity of the

Atto 390 NHS ester. *

Inconsistent protein

concentration or buffer

composition.

* Always prepare the dye

solution fresh immediately

before each labeling reaction. *

Store the solid Atto 390 NHS

ester at -20°C, protected from

light and moisture. * Accurately

determine the protein
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concentration before each

experiment. * Ensure

consistent buffer preparation

and pH.

Experimental Protocols
Protocol 1: Protein Labeling with Atto 390 NHS Ester
This protocol provides a general procedure for labeling proteins with Atto 390 NHS ester.

Materials:

Protein of interest

Atto 390 NHS ester

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

Anhydrous, amine-free DMSO or DMF

Purification column (e.g., Sephadex G-25)

Procedure:

Prepare the Protein Solution:

Dissolve or dialyze your protein into the Labeling Buffer at a concentration of 2 mg/mL.

Ensure the solution is free from any amine-containing substances.

Prepare the Dye Stock Solution:

Immediately before use, dissolve the Atto 390 NHS ester in anhydrous, amine-free

DMSO or DMF to a concentration of 2 mg/mL.

Perform the Labeling Reaction:
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Add the desired molar excess of the dissolved Atto 390 NHS ester to the protein solution

while gently stirring. For a starting point, use a 2-fold molar excess for general proteins

and a 4-fold to 15-fold molar excess for antibodies.

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

Purify the Conjugate:

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g.,

Sephadex G-25) or by dialysis. The first colored band to elute is the labeled protein.

Protocol 2: Determining the Degree of Labeling (DOL)
This protocol describes how to calculate the DOL of your Atto 390-labeled protein.

Materials:

Purified Atto 390-protein conjugate

UV-Vis Spectrophotometer

Quartz cuvettes

Procedure:

Measure Absorbance:

Measure the absorbance of the purified conjugate solution at 280 nm (A_280) and 390 nm

(A_max).

Calculate Protein Concentration:

Correct the absorbance at 280 nm for the contribution of the Atto 390 dye: A_prot = A_280

- (A_max * 0.09)

Calculate the molar concentration of the protein: c(protein) = A_prot / ε_prot (where ε_prot

is the molar extinction coefficient of your protein at 280 nm).

Calculate Dye Concentration:
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Calculate the molar concentration of the dye: c(dye) = A_max / 24,000 (since ε_max for

Atto 390 is 2.4 x 10⁴ M⁻¹cm⁻¹).

Calculate DOL:

Calculate the dye-to-protein ratio: DOL = c(dye) / c(protein)
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Caption: Experimental workflow for protein labeling with Atto 390 and subsequent DOL

determination.
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Caption: Logical relationship for optimizing the Atto 390 dye-to-protein ratio.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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